molecular formula C15H15FN2O2 B1385997 3-(4-fluorophenyl)-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxylic acid CAS No. 1050886-00-4

3-(4-fluorophenyl)-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxylic acid

Cat. No.: B1385997
CAS No.: 1050886-00-4
M. Wt: 274.29 g/mol
InChI Key: XNFODVDNLZQGJX-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxylic acid is a chemical intermediate and core scaffold of significant interest in medicinal chemistry, particularly for the development of novel psychoactive substances and neurological therapeutics. This compound is a key synthetic precursor to various ligands that target GABA A receptor subtypes . Research indicates that derivatives based on this imidazo-azepine scaffold exhibit high binding affinity and selectivity for α 2 /α 3 subunit-containing GABA A receptors, which are non-sedating anxiolytic targets. Its primary research value lies in its utility for structure-activity relationship (SAR) studies, enabling the exploration of molecular modifications on the azepine ring and fluorophenyl group to optimize pharmacological properties such as potency, selectivity, and metabolic stability. As a versatile building block, it facilitates the synthesis of compounds for high-throughput screening and in vivo pharmacological evaluation in models of anxiety, epilepsy, and sleep disorders. This product is intended for use by qualified researchers in strictly controlled laboratory settings.

Properties

IUPAC Name

3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c16-11-7-5-10(6-8-11)14-17-13(15(19)20)12-4-2-1-3-9-18(12)14/h5-8H,1-4,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFODVDNLZQGJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(N=C(N2CC1)C3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201134745
Record name 3-(4-Fluorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201134745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050886-00-4
Record name 3-(4-Fluorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050886-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201134745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

3-(4-fluorophenyl)-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain proteases, potentially inhibiting their activity and affecting protein degradation pathways. Additionally, it may bind to specific receptors or transporters, modulating their function and impacting cellular signaling pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in inflammatory responses, potentially reducing inflammation. Moreover, it may impact cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, altering their activity and function. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation over time. Its long-term effects on cellular function can vary depending on the specific experimental conditions and cell types used. In some cases, prolonged exposure to this compound may lead to changes in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anti-cancer properties. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. The threshold effects observed in these studies highlight the importance of careful dosage optimization to maximize therapeutic benefits while minimizing potential risks.

Biological Activity

3-(4-fluorophenyl)-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxylic acid (CAS: 1050886-00-4) is a compound of interest due to its potential biological activities. This article reviews existing research on its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C15H15FN2O2
  • Molecular Weight : 274.30 g/mol
  • IUPAC Name : 3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid
  • CAS Number : 1050886-00-4

The biological activity of this compound is primarily attributed to its interaction with G-protein coupled receptors (GPCRs). Research indicates that GPCRs play a crucial role in various physiological processes by mediating cellular responses to hormones and neurotransmitters . The specific interactions of this compound with these receptors have not been extensively documented; however, its structural similarity to known GPCR ligands suggests potential activity in this area.

Pharmacological Effects

Preliminary studies have suggested several pharmacological effects:

  • Antidepressant Activity : Compounds similar in structure have shown promise in modulating neurotransmitter systems associated with mood regulation.
  • Anti-inflammatory Properties : The imidazo[1,5-a]azepine scaffold has been linked to anti-inflammatory effects in various models.
  • Antitumor Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines.

Case Study 1: Antidepressant Effects

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of imidazo[1,5-a]azepines. The findings indicated that compounds within this class could enhance serotonergic and noradrenergic transmission in animal models . While specific data on this compound is limited, the structural similarities suggest potential efficacy.

Case Study 2: Anti-inflammatory Activity

Research conducted on related compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results indicated that these compounds could inhibit pathways associated with inflammation in macrophages. This suggests that this compound might exhibit similar properties .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantPotential enhancement of neurotransmission
Anti-inflammatoryInhibition of cytokines
AntitumorCytotoxic effects against cancer cellsPreliminary findings

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 3-(4-fluorophenyl)-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxylic acid exhibit anticancer activities. For instance:

  • Mechanism of Action : Compounds in this class have been investigated for their ability to inhibit specific kinases involved in cancer progression. They may act by disrupting signaling pathways essential for tumor growth and survival.
  • Case Study : A study demonstrated the efficacy of imidazo[1,5-a]azepines in inducing apoptosis in cancer cell lines through the modulation of cell cycle regulators and pro-apoptotic factors .

Neurological Applications

The compound's structural features suggest potential neuroprotective effects:

  • Neurotransmitter Modulation : Similar compounds have shown promise in modulating neurotransmitter systems that could be beneficial in treating neurodegenerative diseases .
  • Research Findings : Investigations into related imidazo compounds have indicated their ability to enhance cognitive functions and provide neuroprotection in animal models of Alzheimer's disease .

Synthesis and Derivatives

This compound can be synthesized using various methods:

  • Synthetic Routes : The synthesis typically involves multi-step organic reactions starting from simpler imidazole derivatives and incorporating fluorinated phenyl groups through electrophilic aromatic substitution .
  • Derivatives : Modifications of the core structure can lead to derivatives with enhanced biological activity or selectivity for specific targets.

Potential Therapeutic Uses

The promising biological activities of this compound suggest several therapeutic applications:

Application AreaPotential Uses
Cancer TreatmentTargeting specific kinases involved in tumor growth
Neurodegenerative DisordersModulating neurotransmitter systems for cognitive enhancement
Antimicrobial ActivityInvestigating efficacy against bacterial and fungal strains

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Systems

Imidazo[1,5-a]azepine vs. Imidazo[1,5-d][1,4]diazepine
  • 7-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid () : The diazepine (7-membered with two nitrogen atoms) and fluorenylmethoxy carbonyl group introduce steric bulk, reducing membrane permeability compared to the target compound’s simpler 4-fluorophenyl group .
Imidazo[1,5-a]azepine vs. Pyrazolo[1,5-a]pyrimidine
  • The trifluoromethyl and naphthyl groups increase lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .

Substituent Effects

Fluorinated Aryl Groups
  • Target Compound : The 4-fluorophenyl group balances lipophilicity and electronic effects (σ-para withdrawal), favoring π-stacking and hydrophobic interactions.
Carboxylic Acid Functionality
  • 8-Fluoro-5-methyl-6-oxo-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid () : The benzo-fused diazepine and methyl group add steric hindrance, but the carboxylic acid at position 3 aligns with the target compound’s hydrogen-bonding capacity .

Comparative Data Table

Compound Name Core Structure Substituents Key Properties Biological Relevance
Target Compound Imidazo[1,5-a]azepine 3-(4-fluorophenyl), 1-carboxylic acid Moderate lipophilicity, H-bonding Theoretical enzyme inhibition
3-(4-Fluorophenyl)-2,4-dioxo-tetrahydropyrimidine-5-carboxylic acid Tetrahydropyrimidine 3-(4-fluorophenyl), 2,4-dioxo High polarity, dioxo groups KFase inhibitor (IC50: -8.7 kcal/mol)
5-(Naphthalen-1-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Pyrazolo[1,5-a]pyrimidine 5-naphthyl, 7-CF3 High lipophilicity, rigid core Not specified
7-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-imidazo[1,5-d][1,4]diazepine-1-carboxylic acid Imidazo[1,5-d][1,4]diazepine Fmoc-protected Bulky, reduced permeability Synthetic intermediate

Preparation Methods

Key Reaction Pathway:

Experimental Conditions:

Parameter Details
Catalyst Bismuth(III) trifluoromethanesulfonate (5 mol%)
Acid Para-toluenesulfonic acid monohydrate (7.5 equivalents)
Solvent Dichloroethane (DCE) and acetonitrile
Temperature 150°C
Duration Overnight (~12-16 hours)

This method offers broad substrate scope, tolerating various nitriles, including aromatic, heteroaromatic, and aliphatic nitriles, with yields ranging from 33% to 95% depending on the substrate.

Cyclization from Aromatic Nitriles

Another prominent route involves direct cyclization of appropriately substituted aromatic nitriles bearing amino or related functional groups. This method typically proceeds via condensation and cyclization steps under reflux conditions.

Typical Procedure:

  • Starting materials : 4-fluorobenzonitrile derivatives with amino functionalities
  • Reagents : Strong acids or bases (e.g., HCl, KOH)
  • Conditions : Reflux in ethanol, methanol, or isopropanol
  • Catalysts : Acidic or basic catalysts to promote cyclization

Example Data:

Starting Material Conditions Yield Reference
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate Reflux with LiOH in water/methanol 95%
4-Fluorobenzonitrile derivatives with amino groups Reflux with HCl in ethanol Variable, up to 86%

This method is advantageous for synthesizing derivatives with functional groups compatible with cyclization conditions.

Sequential Multi-Step Synthesis

A multi-step synthesis involving initial formation of the imidazo ring followed by carboxylation is also documented:

  • Step 1 : Synthesis of 2-aminopyridine derivatives via nucleophilic substitution or reduction.
  • Step 2 : Cyclization with aldehydes or ketones to form the imidazo core.
  • Step 3 : Functionalization with carboxylic acid groups through oxidation or carboxylation reactions.

Representative Data:

Step Reagents Conditions Yield Reference
Imidazo ring formation Cyclization with aldehydes Reflux in ethanol Moderate
Carboxylation Oxidation with KMnO₄ or CrO₃ Controlled temperature Variable

This approach allows for structural diversification but requires careful control of reaction conditions to optimize yields.

Summary of Data and Comparative Analysis

Methodology Advantages Limitations Typical Yield Range References
Ritter-type cyclization Broad substrate scope, high yields, versatile Requires specific catalysts and high temperature 33% - 95%
Aromatic nitrile cyclization Simple, straightforward, good for derivatives Limited substrate scope, moderate yields Up to 86%
Multi-step synthesis Structural diversity, precise control Longer, more complex process Variable

Q & A

Synthesis Optimization

Q: How can researchers optimize the multi-step synthesis of 3-(4-fluorophenyl)-imidazo[1,5-a]azepine-1-carboxylic acid to improve yield and purity? A:

  • Stepwise Purification: Implement intermediate purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove byproducts. For example, highlights the use of multi-step purification in synthesizing imidazo-pyrazole derivatives .
  • Reaction Condition Tuning: Optimize temperature and solvent polarity during cyclization steps. demonstrates that adjusting reaction times and solvents (e.g., DMF for solubility) enhances imidazo-azepine ring formation .
  • Catalytic Efficiency: Test palladium or copper catalysts for cross-coupling reactions involving the 4-fluorophenyl moiety. suggests catalytic methods for similar imidazo[1,5-a]pyridine systems .

Structural Characterization

Q: What advanced spectroscopic techniques are recommended for confirming the stereochemistry and regioselectivity of the synthesized compound? A:

  • X-ray Crystallography: Resolve the imidazo-azepine core’s conformation using single-crystal diffraction (e.g., applied this for a related imidazo[1,5-a]pyridine derivative) .
  • 2D NMR: Employ 1H^1H-13C^{13}C HSQC and NOESY to confirm spatial proximity of the fluorophenyl group and azepine protons. provides InChI and SMILES data for analogous structures, aiding spectral interpretation .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula and isotopic patterns (e.g., uses HRMS for a triazole-carboxamide derivative) .

Biological Activity Assessment

Q: How should in vitro assays be designed to evaluate the compound’s interaction with folate-dependent enzymes? A:

  • Enzyme Inhibition Assays: Use recombinant human methylenetetrahydrofolate reductase (MTHFR) with 5,10-methylene-THF as a substrate (see for enzymatic reaction details). Monitor NADPH depletion spectrophotometrically at 340 nm .
  • Control Experiments: Include positive controls (e.g., methotrexate) and negative controls (solvent-only) to validate assay specificity.
  • IC50_{50} Determination: Perform dose-response curves with 8–10 concentration points (1 nM–100 µM) and triplicate measurements. outlines similar protocols for pyrazole-based inhibitors .

Computational Modeling

Q: What computational approaches are effective in predicting the binding affinity of this compound with target proteins? A:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with MTHFR’s active site. ’s InChIKey and SMILES data can guide ligand preparation .
  • Molecular Dynamics (MD) Simulations: Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Analyze hydrogen bonds between the fluorophenyl group and protein residues (e.g., Arg/Tyr).
  • Free Energy Calculations: Apply MM/GBSA to estimate ΔGbind_{bind}. Compare results with experimental IC50_{50} values for validation .

Data Contradiction Analysis

Q: How can discrepancies in reported biological activities of structurally similar compounds guide SAR studies? A:

  • Functional Group Analysis: Compare substituent effects (e.g., ’s methoxy vs. fluorine analogs on pyrazole chains). Fluorine’s electronegativity may enhance target affinity but reduce solubility .
  • Assay Variability: Re-evaluate protocols if IC50_{50} values differ across studies (e.g., buffer pH, enzyme source). notes pH sensitivity in folate-dependent reactions .
  • Meta-Analysis: Aggregate data from , and 12 to identify trends in imidazo-heterocycle bioactivity .

Stability and Degradation Profiling

Q: What methodologies are recommended for assessing the compound’s stability under physiological conditions? A:

  • Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
  • Light and Thermal Stability: Use accelerated stability chambers (40°C/75% RH) and UV-Vis spectroscopy to track photodegradation. outlines stability protocols for pyrazole-carboxylic acids .
  • Metabolite Identification: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Compare with ’s metabolic pathways for triazole derivatives .

Advanced SAR Exploration

Q: How can researchers systematically explore structure-activity relationships (SAR) for derivatives of this compound? A:

  • Scaffold Diversification: Syntize analogs with variations in the azepine ring (e.g., 6-membered vs. 7-membered rings) and fluorophenyl substituents (e.g., Cl, CF3_3). provides a template for triazolo-thiadiazine modifications .
  • Pharmacophore Mapping: Use MOE or Phase to identify critical hydrogen bond donors/acceptors. ’s crystallographic data can inform 3D pharmacophore models .
  • In Silico ADMET Prediction: Apply SwissADME or ADMETLab to prioritize derivatives with favorable pharmacokinetics (e.g., logP < 3, high GI absorption) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-fluorophenyl)-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(4-fluorophenyl)-5H,6H,7H,8H,9H-imidazo[1,5-a]azepine-1-carboxylic acid

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